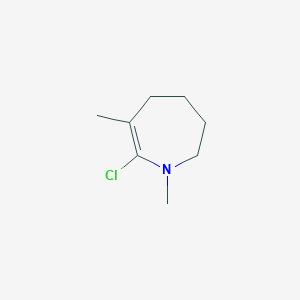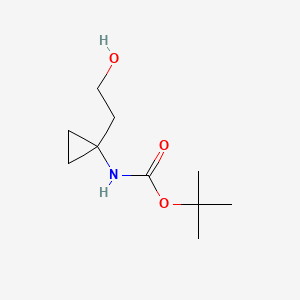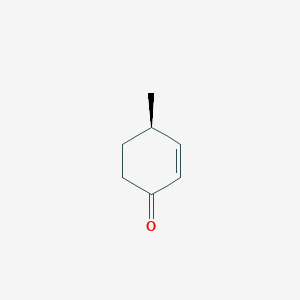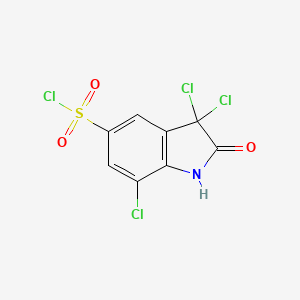
11-(Trimethylsiloxy)undecyltriethoxysilane
概要
説明
11-(Trimethylsiloxy)undecyltriethoxysilane is an organosilicon compound with the molecular formula C20H46O4Si2. It is a liquid at room temperature and is known for its unique chemical properties, which make it useful in various industrial and scientific applications .
作用機序
Target of Action
11-(Trimethylsiloxy)undecyltriethoxysilane is a type of organoethoxysilane . It is primarily used as a chemical intermediate , which means it is used in the synthesis of other chemical compounds. The primary targets of this compound are therefore the reactants in these chemical reactions.
Mode of Action
The mode of action of this compound is through its ability to react with other compounds to form new products. This is due to the presence of reactive silane groups in its structure . These groups can undergo various chemical reactions, leading to changes in the structure and properties of the reactants.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are typically associated with drugs and bioactive compounds. As this compound is primarily used as a chemical intermediate
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to react with water to liberate ethanol , which suggests that its reactivity and stability can be affected by the presence of water in the environment. Additionally, the compound is typically handled and stored in a sealed container, away from sources of ignition and oxidizing agents , indicating that its stability and reactivity can be affected by exposure to air and heat.
生化学分析
Biochemical Properties
11-(Trimethylsiloxy)undecyltriethoxysilane plays a significant role in biochemical reactions, particularly in the synthesis of organosilicon polymers with specific properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its silane and ethoxy groups. These interactions often involve the formation of covalent bonds with hydroxyl groups on biomolecules, leading to modifications in their structure and function. For example, this compound can react with hydroxyl groups on proteins, resulting in the formation of stable siloxane bonds that can alter the protein’s activity and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can interact with cell membrane proteins, leading to changes in membrane fluidity and permeability. These interactions can affect the transport of ions and molecules across the cell membrane, thereby influencing cellular signaling and metabolic pathways . Additionally, the compound’s ability to form covalent bonds with cellular proteins can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This compound can act as an enzyme inhibitor or activator by binding to the active sites of enzymes, thereby altering their catalytic activity. For example, this compound can inhibit the activity of hydrolases by forming stable siloxane bonds with the enzyme’s active site, preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by modifying the structure and function of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under normal conditions but can slowly react with moisture and water, leading to hydrolysis and the formation of silanols and ethanol . These hydrolysis products can further react with other biomolecules, leading to long-term changes in cellular function. In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause gradual changes in cell morphology, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting the formation of stable siloxane bonds with biomolecules. At high doses, this compound can cause toxic effects, such as cell membrane disruption, enzyme inhibition, and oxidative stress . These adverse effects are often dose-dependent, with higher doses leading to more severe cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by hydrolases, leading to the formation of silanols and ethanol . These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. For example, the hydrolysis of this compound can lead to the accumulation of silanols, which can interact with other biomolecules and alter their function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation. For example, the compound can bind to cytoplasmic proteins, leading to its sequestration in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. This compound can be directed to specific compartments or organelles through post-translational modifications and binding interactions . For instance, this compound can be localized to the endoplasmic reticulum or Golgi apparatus by interacting with specific targeting signals on proteins . These interactions can influence the compound’s activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Trimethylsiloxy)undecyltriethoxysilane typically involves the reaction of undecyltriethoxysilane with trimethylsilanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethoxy groups. The process can be summarized as follows:
Reactants: Undecyltriethoxysilane and trimethylsilanol.
Catalyst: A suitable acid or base catalyst to facilitate the reaction.
Solvent: Anhydrous solvents such as toluene or hexane.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) under an inert atmosphere to prevent moisture ingress.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing, heating, and distillation helps in achieving consistent product quality .
化学反応の分析
Types of Reactions
11-(Trimethylsiloxy)undecyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form complex siloxane structures.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Silanols or other silanes, typically under acidic or basic conditions.
Substitution: Various nucleophiles, such as alcohols or amines, under controlled conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers or networks.
Substitution: Functionalized silanes with new organic groups.
科学的研究の応用
11-(Trimethylsiloxy)undecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and silanes. It is also employed in surface modification and as a coupling agent in various chemical reactions.
Biology: Utilized in the preparation of biocompatible coatings and materials for biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of advanced materials, including coatings, adhesives, and sealants
類似化合物との比較
Similar Compounds
Octyltriethoxysilane: Similar structure but with an octyl group instead of an undecyl group.
Hexadecyltrimethoxysilane: Contains a hexadecyl group and methoxy groups instead of ethoxy groups.
Trimethylsilylpropyltriethoxysilane: Features a propyl group with trimethylsilyl and triethoxysilane functionalities.
Uniqueness
11-(Trimethylsiloxy)undecyltriethoxysilane is unique due to its combination of a long alkyl chain and trimethylsiloxy group, which imparts hydrophobicity and flexibility in surface modification applications. Its ability to form stable siloxane bonds makes it particularly valuable in creating durable and functional coatings .
特性
IUPAC Name |
triethoxy(11-trimethylsilyloxyundecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O4Si2/c1-7-21-26(22-8-2,23-9-3)20-18-16-14-12-10-11-13-15-17-19-24-25(4,5)6/h7-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQUCMVBQUARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCO[Si](C)(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698123 | |
| Record name | 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75389-03-6 | |
| Record name | 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)




